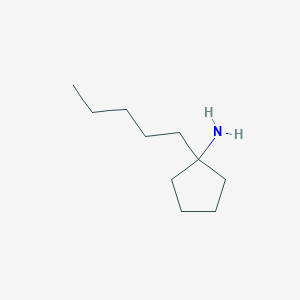

1-Pentylcyclopentanamine

Description

Contextualization within Cyclopentane (B165970) Amine Chemistry and its Derivatives

Cyclopentane amines are a class of organic molecules that feature a cyclopentane ring bonded to an amino group. The basic structure of cyclopentylamine (B150401) consists of a five-carbon ring with an attached NH2 group. nih.gov The versatility of this scaffold allows for extensive derivatization, leading to a broad spectrum of compounds with varied properties and applications.

The chemistry of amines is characterized by the lone pair of electrons on the nitrogen atom, which imparts basicity and nucleophilicity to the molecule. libretexts.org Amines are classified as primary (RNH2), secondary (R2NH), or tertiary (R3N) based on the number of organic substituents attached to the nitrogen. libretexts.org 1-Pentylcyclopentanamine, with one carbon of the cyclopentane ring and one carbon of the pentyl group attached to the nitrogen, is a secondary amine.

The synthesis of cyclopentane amine derivatives can be achieved through various established and emerging chemical methodologies. A common approach involves the reductive amination of cyclopentanone (B42830). mdpi.com This one-pot reaction transforms a ketone into an amine through an imine intermediate. mdpi.com Variations of this method, such as the Leuckart-Wallach reaction, utilize specific reagents like ammonium (B1175870) formate (B1220265) or formamide (B127407) to achieve the desired amination. mdpi.com Other synthetic strategies may involve the alkylation of cyclopentanamine, where the primary amine acts as a nucleophile to displace a leaving group on an alkyl halide, such as pentyl iodide.

The introduction of an N-alkyl substituent, like the pentyl group in this compound, significantly influences the molecule's physical and chemical properties. The increased hydrocarbon content generally leads to higher lipophilicity, which can affect its solubility and interactions with nonpolar environments. The steric bulk of the pentyl group can also modulate the reactivity of the amine.

Academic Research Significance of this compound Scaffolds

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the significance of its structural motifs—the cyclopentanamine core and the N-pentyl group—is evident in broader research areas. Cyclopentane derivatives are integral to the synthesis of various high-value chemicals and pharmaceuticals. techsciresearch.comhigfly.eu For instance, cyclopentanone, the precursor to cyclopentanamine, is a key intermediate in the production of a range of chemicals, including plasticizers and solvents. techsciresearch.com

The cyclopentane ring is a structural feature in numerous biologically active molecules. Research into cyclopentanone derivatives has shown their potential in developing new therapeutic agents. techsciresearch.com The functionalization of the cyclopentane ring, including the introduction of amine groups and various alkyl chains, allows for the fine-tuning of a molecule's biological activity.

The academic interest in scaffolds like this compound lies in their potential as building blocks for more complex molecular architectures. The amine group provides a reactive handle for a variety of chemical transformations, including acylation, alkylation, and the formation of amides and sulfonamides. These reactions enable the incorporation of the 1-pentylcyclopentyl moiety into larger molecules with desired properties.

Evolution of Research Trends in Analogous Chemical Entities

Research trends in chemical entities analogous to this compound have evolved significantly, driven by advancements in synthetic methodologies and the demand for novel materials and therapeutics. A prominent trend is the development of more efficient and sustainable catalytic systems for the synthesis of amine derivatives. mdpi.com This includes the use of heterogeneous catalysts that are easily recoverable and reusable, contributing to greener chemical processes. mdpi.com

There is a growing focus on the synthesis of cyclopentanone derivatives from renewable biomass sources, such as furfural. higfly.eu This shift towards bio-based feedstocks is a critical aspect of sustainable chemistry, aiming to reduce reliance on petrochemicals. higfly.eu The conversion of biomass-derived compounds into valuable platform molecules like cyclopentanone opens up new avenues for the synthesis of its derivatives, including various cyclopentanamines.

In the realm of medicinal chemistry, there is a continuous effort to explore diverse chemical spaces for drug discovery. The structural features of this compound, namely the combination of a cyclic aliphatic scaffold and a flexible alkyl-amino chain, are of interest for designing molecules that can interact with biological targets. The exploration of structure-activity relationships (SAR) of cyclopentane derivatives continues to be a major research driver. For example, cyclopentanone derivatives are being investigated for their potential in developing drugs for cancer and autoimmune disorders. techsciresearch.com

Furthermore, the study of conductive materials has seen the application of various carbon-based structures. While not directly related to this compound, the broader field of materials science is constantly exploring new molecular designs for applications in electronics and energy storage, where tailored organic molecules can play a crucial role. rsc.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

1-pentylcyclopentan-1-amine |

InChI |

InChI=1S/C10H21N/c1-2-3-4-7-10(11)8-5-6-9-10/h2-9,11H2,1H3 |

InChI Key |

GWEZLAFWRWEPRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1(CCCC1)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Pentylcyclopentanamine and Structural Analogs

Established Synthetic Pathways to Cyclopentanamine Core Structures

The cyclopentanamine moiety is a key structural feature in a variety of biologically active compounds. Its synthesis has been approached through several established pathways, ranging from classical multi-step sequences to more streamlined one-pot and multicomponent reactions.

Conventional Multistep Syntheses

Traditional methods for constructing the cyclopentanamine core often involve multiple discrete steps, including functional group manipulations and ring-forming reactions. These routes, while reliable, can be labor-intensive and may require the purification of intermediates at each stage.

A common strategy begins with a pre-existing cyclopentane (B165970) ring, such as cyclopentanone (B42830), which can undergo various transformations to introduce the amine functionality. For instance, reductive amination of cyclopentanone with an appropriate amine and a reducing agent like sodium cyanoborohydride represents a direct approach. Another classic method involves the conversion of cyclopentanone to its oxime, followed by reduction to yield cyclopentanamine.

A documented synthesis of a cyclopentane-based muraymycin analog starts from commercially available (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one. nih.gov This multi-step process involves catalytic hydrogenation, N-Boc protection, reductive ring cleavage, and subsequent functional group installations to build the desired cyclopentanamine derivative. nih.gov

One-Pot and Multicomponent Cyclization Reactions

To improve efficiency and reduce waste, one-pot and multicomponent reactions (MCRs) have emerged as powerful alternatives for the synthesis of cyclopentanamine derivatives. preprints.org These reactions combine two or more starting materials in a single reaction vessel to form a complex product in a single operation, thereby avoiding the isolation of intermediates. preprints.org

Multicomponent reactions are particularly attractive as they allow for the rapid generation of molecular diversity. nih.gov For example, a three-component reaction involving an aldehyde, an amine, and an activated alkene can lead to the formation of a substituted cyclopentanamine in a highly convergent manner. The Pauson-Khand reaction, a [2+2+1] cycloaddition, has also been utilized in combination with MCRs to create complex spirocyclic pyrrolocyclopentenones. beilstein-journals.org

One-pot syntheses of cyclopentenones, which can be precursors to cyclopentanamines, have been developed from nitroalkanes. organic-chemistry.org For instance, the reaction of 2-aryl-1-nitroethane derivatives with α,β-unsaturated ketones in the presence of a base like DBU can lead to the formation of cyclopentenones in good yields. organic-chemistry.org Another example is the one-pot synthesis of 1,2,3,4,5-pentacarbomethoxycyclopentadiene (PCCP), a precursor to various organocatalysts, which has been significantly improved to a 24-hour, one-pot procedure at ambient temperature. nih.gov

Advanced Stereoselective and Enantioselective Synthesis of 1-Pentylcyclopentanamine

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereoselective and enantioselective methods for the synthesis of this compound and its analogs is of significant importance.

Asymmetric Catalysis in Cyclopentanamine Formation

Asymmetric catalysis, utilizing either small organic molecules (organocatalysis) or transition-metal complexes as catalysts, has become an indispensable tool for the synthesis of enantiomerically enriched compounds. ru.nlnih.gov These catalysts can create a chiral environment that directs the formation of one enantiomer over the other.

Organocatalysis has witnessed remarkable growth, providing a metal-free alternative for asymmetric transformations. nih.gov Chiral amines, such as proline and its derivatives, are frequently employed as organocatalysts. For instance, the asymmetric Michael addition of aldehydes or ketones to nitro-olefins, catalyzed by a chiral secondary amine, can generate intermediates that can be further elaborated to chiral cyclopentanamine derivatives. The use of bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base site, can enhance both reactivity and enantioselectivity. nih.gov

An example of an organocatalytic cascade reaction involves the reaction of α,β-unsaturated aldehydes with bromomalonates, catalyzed by a chiral diphenylprolinol TMS ether. organic-chemistry.org This process can lead to the formation of highly functionalized chiral cyclopropanes, which can be precursors to cyclopentane systems. organic-chemistry.org Furthermore, organocatalytic methods have been developed for the direct arylation of phenols and naphthols to produce non-C2-symmetrical, atropisomeric biaryls with complete regioselectivity. nih.gov

The power of organocatalysis is also demonstrated in cascade reactions that can build complex molecular architectures from simple starting materials. mdpi.com For example, trienamine activation has been used as a key step in organocatalytic cascade reactions to synthesize and diversify privileged polycyclic structures. mdpi.com

Transition-metal catalysis is a cornerstone of modern asymmetric synthesis, offering a broad range of transformations for the creation of chiral centers. mdpi.comnih.gov Chiral ligands, which coordinate to the metal center, are crucial for inducing enantioselectivity. rsc.org

Rhodium-catalyzed reactions have been employed for the stereoselective synthesis of cyclopentanes. For example, the reaction of vinyldiazoacetates with (E)-1,3-disubstituted 2-butenols, catalyzed by a rhodium complex, can generate cyclopentanes with four new stereogenic centers with high levels of stereoselectivity. nih.gov

Palladium-catalyzed asymmetric allylic alkylation (AAA) is another powerful tool for the enantioselective synthesis of cyclopentane derivatives. sigmaaldrich.com By using chiral phosphine (B1218219) ligands, it is possible to control the stereochemical outcome of the reaction. The development of ligands that can engage in attractive noncovalent interactions with the substrate has further expanded the scope and efficiency of these transformations. nih.gov

Copper-catalyzed reactions have also been instrumental in the enantioselective synthesis of chiral amines and their precursors. mdpi.com For instance, copper complexes with bisoxazoline (box) ligands have been used in enantioselective radical reactions. mdpi.com Furthermore, transition metal-catalyzed enantioselective C-H functionalization has emerged as a highly efficient strategy for the synthesis of complex chiral molecules, including those with a cyclopentanamine core. nih.gov

Below is a data table summarizing some of the key synthetic methodologies discussed:

| Synthetic Approach | Key Features | Example Reaction | Reference(s) |

| Conventional Multistep Synthesis | Stepwise construction, purification of intermediates | Reductive amination of cyclopentanone | |

| One-Pot/Multicomponent Reactions | High efficiency, rapid generation of diversity | Pauson-Khand reaction combined with MCRs | beilstein-journals.org |

| Organocatalytic Asymmetric Synthesis | Metal-free, use of chiral small molecules | Asymmetric Michael addition catalyzed by proline derivatives | nih.govorganic-chemistry.org |

| Transition-Metal Catalyzed Asymmetric Synthesis | High enantioselectivity, broad scope | Rhodium-catalyzed cyclopentane formation, Palladium-catalyzed AAA | rsc.orgnih.govsigmaaldrich.com |

Biocatalytic Synthesis and Enzymatic Resolutions

Biocatalysis offers an environmentally favorable approach to producing chiral amines through the use of enzymes for either direct synthesis or the resolution of racemic mixtures. acib.at Enzymes, by their inherent homochirality, can provide high selectivity in chemical transformations. nih.gov

Enzymatic kinetic resolution is a prominent technique for separating enantiomers of chiral amines. tudelft.nl This method relies on an enzyme that selectively catalyzes a reaction on only one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one. nih.gov Hydrolases, particularly lipases, are frequently employed for this purpose on an industrial scale. nih.govtudelft.nl For cyclic amines, the process can involve the stereoselective acylation or hydrolysis of a racemic N-acyl derivative. researchgate.net For instance, a hydrolase from Arthrobacter sp. has been studied for the kinetic resolution of N-pivaloyl-2-methylpiperidine, achieving the production of (S)-2-methylpiperidine with significant enantiomeric excess. mdpi.com While this specific enzyme showed moderate conversion and enantioselectivity, it highlights the potential for discovering or engineering novel hydrolases for the resolution of cyclic amines like this compound. mdpi.com

Another biocatalytic strategy is deracemisation, which aims to convert a racemic mixture entirely into a single, desired enantiomer, thus overcoming the 50% theoretical yield limit of kinetic resolution. nih.gov One such method involves a stereospecific oxidation of one enantiomer to a prochiral imine, which is then non-selectively reduced back to the racemic amine, allowing the unoxidized enantiomer to accumulate. nih.govethz.ch

| Enzymatic Strategy | Description | Key Enzyme Classes | Example Application |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture, allowing for separation. nih.gov | Lipases, Proteases, Hydrolases. researchgate.net | Resolution of N-pivaloyl-2-methylpiperidine using a hydrolase. mdpi.com |

| Deracemisation | Conversion of the entire racemic mixture into a single enantiomer. nih.gov | Monoamine Oxidases, Imine Reductases. ethz.ch | Oxidation of an (S)-enantiomer to an imine, followed by in-situ reduction. ethz.ch |

Chiral Auxiliary Strategies for Stereocontrol

Chiral auxiliaries are stereogenic molecules temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the creation of specific stereoisomers. ethz.chuniurb.it The process involves attaching the auxiliary, performing the stereoselective reaction, and then removing the auxiliary, which can often be recovered and reused. wikipedia.orgsigmaaldrich.com

For the synthesis of chiral amines, Evans' oxazolidinones and Ellman's tert-butanesulfinamide are widely recognized auxiliaries. wikipedia.org The tert-butanesulfinamide auxiliary, for instance, can be condensed with a ketone like cyclopentanone to form a sulfinylimine. Subsequent reduction of this intermediate is highly diastereoselective, with the sulfinyl group directing the hydride attack to produce a single diastereomer of the corresponding sulfinamide. Acid-mediated hydrolysis then cleaves the auxiliary to yield the enantiomerically pure primary amine.

Other notable auxiliaries include camphorsultam and pseudoephedrine, which have proven effective in various asymmetric transformations, including alkylations and aldol (B89426) reactions. wikipedia.org The selection of the appropriate auxiliary is critical and often requires screening to achieve optimal stereoselectivity for a specific substrate. numberanalytics.com

Chiral Pool Synthetic Routes

Chiral pool synthesis utilizes abundant, enantiomerically pure natural products as starting materials. wikipedia.orgcutm.ac.in This approach leverages the pre-existing chirality of molecules from nature, such as amino acids, sugars, and terpenes, to efficiently construct complex chiral targets. wikipedia.orgbuchler-gmbh.com The key advantage is that the inherent stereocenters of the starting material can be incorporated directly into the final product, bypassing the need for de novo asymmetric induction or resolution. cutm.ac.in

In the context of this compound, a synthetic route could conceivably start from a chiral terpene containing a five-membered ring. For example, α-pinene, a common member of the chiral pool, is the precursor for diisopinocampheylborane, a chiral hydroborating agent. wikipedia.org While not a direct structural precursor, this illustrates how terpene-derived chirality is harnessed. A more direct, albeit hypothetical, route might involve the chemical modification of a naturally occurring cyclopentanoid monoterpene to install the pentyl group and the amine functionality while preserving the original stereocenter.

Diastereomeric and Enantiomeric Resolution Techniques

Resolution is the process of separating a racemic mixture into its constituent enantiomers. libretexts.org Since enantiomers have identical physical properties, direct separation is challenging. libretexts.org The most common strategy involves converting the enantiomers into diastereomers, which have different physical properties (e.g., solubility, melting point) and can be separated by conventional techniques like crystallization. libretexts.orglibretexts.org

Beyond classical resolution, chromatographic methods using chiral stationary phases (CSPs) can also separate enantiomers directly. Another technique involves derivatizing the racemic amine with a chiral derivatizing agent to form diastereomers that can be separated by standard chromatography. nih.gov

| Resolution Technique | Principle | Common Reagents/Methods | Key Feature |

| Diastereomeric Salt Crystallization | Conversion of enantiomers into diastereomeric salts with different solubilities. libretexts.orglibretexts.org | (+)-Tartaric acid, (S)-Mandelic acid. tudelft.nllibretexts.org | A widely used, scalable method based on differential solubility. rsc.org |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Chiral HPLC or GC columns. | Analytical or preparative separation without chemical modification. |

| Derivatization & Chromatography | Conversion into diastereomers which are then separated by standard chromatography. nih.gov | N-Trifluoroacetyl-L-prolyl chloride. nih.gov | Creates separable diastereomers with distinct chromatographic properties. nih.gov |

Divergent Synthetic Strategies for this compound Derivatives

Divergent synthesis enables the creation of a library of structurally related compounds from a common intermediate. For this compound, the core molecule itself serves as an excellent starting point for diversification. The primary or secondary amine functionality is a versatile handle for a wide range of chemical transformations.

Starting from the this compound skeleton, various derivatives can be prepared. N-alkylation with different alkyl halides can produce a series of secondary and tertiary amines. Acylation with various acyl chlorides or anhydrides can yield a diverse set of amides. These reactions allow for systematic modification of the properties of the parent molecule. Furthermore, if the cyclopentane ring contains other functional groups, these can be manipulated in parallel, leading to a wide array of complex derivatives from a single, advanced intermediate. For example, a synthetic approach that builds a functionalized cyclopentane core first can then lead to various analogs through subsequent modifications. oregonstate.edu

Utilization of Key Synthetic Intermediates (e.g., Cyclopentanone Precursors)

The synthesis of this compound and its analogs often relies on readily available cyclic ketones, with cyclopentanone being a key precursor. wikipedia.org Cyclopentanone is a versatile starting material for producing cyclopentylamine (B150401) and its derivatives through reductive amination. researchgate.netthermofisher.kr

Reductive amination involves the reaction of a ketone (cyclopentanone) with an amine (ammonia for a primary amine) to form an imine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org To synthesize this compound, a two-step approach is common. First, a Grignard reaction between cyclopentanone and a pentylmagnesium halide would yield 1-pentylcyclopentanol. This tertiary alcohol can then be converted to the amine, for example, via an S_N1 reaction with a nitrogen nucleophile under acidic conditions or through a Ritter reaction followed by hydrolysis.

Alternatively, direct reductive amination of cyclopentanone with ammonia (B1221849) can produce cyclopentylamine. researchgate.net This product could then be selectively N-alkylated with a pentyl halide to yield the target molecule, although this may lead to over-alkylation. A more controlled approach would be the reductive amination of cyclopentanone with pentylamine to form the secondary amine, N-pentylcyclopentylamine.

| Precursor | Reaction | Product | Reference |

| Cyclopentanone | Reductive Amination with NH₃ | Cyclopentylamine | researchgate.net |

| Cyclopentanone + Pentylmagnesium bromide | Grignard Reaction | 1-Pentylcyclopentanol | |

| 1-Pentylcyclopentanol | Ritter Reaction / Hydrolysis | This compound |

Derivatization Reactions and Functional Group Transformations on the this compound Skeleton

Derivatization is the chemical modification of a compound to produce a new one with different properties, often to enhance analyzability or biological activity. gnomio.com The this compound skeleton, featuring a primary amine, is amenable to numerous functional group transformations. organic-synthesis.comsolubilityofthings.com

Common derivatization reactions for primary amines include:

Acylation: Reaction with acyl chlorides or anhydrides to form stable amides. This is a fundamental transformation in organic synthesis.

Alkylation/Arylation: Reaction with alkyl or aryl halides to form secondary and tertiary amines. Buchwald-Hartwig coupling provides a modern method for forming C-N bonds with aryl halides. organic-synthesis.com

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to produce sulfonamides.

Formation of Imines (Schiff Bases): Condensation with aldehydes or ketones.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These transformations allow for the introduction of a vast array of functional groups, enabling the exploration of structure-activity relationships. For analytical purposes, derivatization can improve chromatographic behavior or detectability. gnomio.comresearchgate.net For example, silylation reagents like BSTFA or MTBSTFA are used to increase the volatility of polar compounds for gas chromatography analysis, although they are more commonly used for -OH or -COOH groups than for simple amines. nih.govmdpi.com

Advanced Spectroscopic and Chromatographic Characterization of 1 Pentylcyclopentanamine

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy is a cornerstone of molecular structure elucidation, providing detailed information about the functional groups present within a molecule. By analyzing the interaction of molecules with electromagnetic radiation, both Infrared (IR) and Raman spectroscopy offer unique but complementary insights into the vibrational modes of chemical bonds. For 1-Pentylcyclopentanamine, these techniques are instrumental in confirming the presence of its primary amine and saturated hydrocarbon moieties (cyclopentyl and pentyl groups).

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a distinct fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.

For this compound, the IR spectrum is characterized by features indicative of its primary aliphatic amine and alkane components. The primary amine (-NH₂) group is particularly diagnostic. It typically displays two distinct, medium-intensity peaks in the 3400–3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. spcmc.ac.inorgchemboulder.com Another key indicator of the primary amine is the N-H bending (or scissoring) vibration, which gives rise to a medium to strong absorption band in the 1650–1580 cm⁻¹ range. spcmc.ac.inorgchemboulder.com

The aliphatic C-H bonds of the pentyl and cyclopentyl groups produce strong, sharp absorption bands in the 2960–2850 cm⁻¹ region due to stretching vibrations. docbrown.info Additionally, C-H bending vibrations for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups are expected around 1465 cm⁻¹ and 1375 cm⁻¹, respectively. The C-N stretching vibration of an aliphatic amine typically appears as a weak to medium band in the fingerprint region, between 1250 and 1020 cm⁻¹. libretexts.orgmsu.edu

Interactive Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3400–3300 | Medium | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 2960–2850 | Strong | C-H Stretch | Alkane (Pentyl & Cyclopentyl) |

| 1650–1580 | Medium-Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| ~1465 | Variable | C-H Bend (Scissoring) | Methylene (-CH₂-) |

| ~1375 | Variable | C-H Bend (Rocking) | Methyl (-CH₃) |

| 1250–1020 | Weak-Medium | C-N Stretch | Aliphatic Amine |

| 910–665 | Broad, Strong | N-H Wag | Primary Amine (-NH₂) |

Raman spectroscopy is a light-scattering technique that provides vibrational information complementary to IR spectroscopy. ondavia.com While IR absorption depends on a change in the dipole moment of a bond during vibration, Raman scattering depends on a change in polarizability. Consequently, non-polar bonds with symmetric vibrations, such as C-C single bonds, often produce strong Raman signals, whereas they may be weak or absent in the IR spectrum.

In the Raman spectrum of this compound, the C-H stretching vibrations of the alkyl framework would be prominent in the 3000–2800 cm⁻¹ region. The C-C bond stretching vibrations within the cyclopentane (B165970) ring and pentyl chain would also be expected to produce significant signals in the 1200–800 cm⁻¹ range, providing structural information about the carbon skeleton.

The N-H stretching vibrations of the primary amine group are also observable in Raman spectra, typically appearing in the 3500-3300 cm⁻¹ region, though they are often weaker and less pronounced than in the IR spectrum. ias.ac.in The C-N stretching mode is also Raman active. This complementary nature allows for a more complete vibrational analysis, confirming the identity and structural integrity of the compound.

Interactive Table 2: Expected Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3400–3300 | Weak-Medium | N-H Stretch | Primary Amine (-NH₂) |

| 2960–2850 | Strong | C-H Stretch | Alkane (Pentyl & Cyclopentyl) |

| ~1450 | Medium | C-H Bend | Alkane (Pentyl & Cyclopentyl) |

| 1200–800 | Medium-Strong | C-C Stretch | Carbon Skeleton |

| 1100–1000 | Medium | C-N Stretch | Aliphatic Amine |

Computational Chemistry and Theoretical Investigations of 1 Pentylcyclopentanamine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.orgnih.govnih.gov It is a widely used method in chemistry and materials science for calculating the electronic properties of atoms, molecules, and solids.

Electronic Structure and Molecular Orbital Analysis

A DFT study of 1-Pentylcyclopentanamine would begin with an analysis of its electronic structure. This involves determining the arrangement of electrons in molecular orbitals and calculating key properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and stability of a molecule. researchgate.netwisc.edu Analysis of the molecular orbitals would reveal the regions of the molecule that are most likely to be involved in chemical reactions, such as sites for nucleophilic or electrophilic attack.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy state. scm.com For a flexible molecule like this compound, which has a pentyl chain and a cyclopentane (B165970) ring, multiple low-energy conformations may exist. A thorough conformational analysis would be necessary to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's shape and how it might interact with other molecules.

Prediction of Spectroscopic Properties

DFT calculations can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. ulb.ac.be For this compound, this could include:

Infrared (IR) Spectroscopy: Predicting the vibrational frequencies to help identify characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculating chemical shifts (¹H and ¹³C) to aid in the structural elucidation of the molecule.

UV-Visible Spectroscopy: Predicting electronic transitions to understand the molecule's absorption of light.

Reaction Mechanism Elucidation and Transition State Calculations

DFT can be employed to study the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the activation energies, one can predict the feasibility and kinetics of different reaction pathways.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govsciencebiology.orgmdpi.com This method is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein receptor. nih.gov

If this compound were being investigated for potential biological activity, molecular docking simulations would be performed to predict its binding affinity and mode of interaction with a specific target receptor. The process involves:

Obtaining the 3D structures of both this compound (the ligand) and the target receptor.

Using a docking program to explore possible binding poses of the ligand within the receptor's active site.

Scoring the different poses based on factors like intermolecular forces to predict the most stable binding conformation and estimate the binding energy.

The results of molecular docking can provide valuable insights into the specific amino acid residues involved in the interaction and can guide the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.netmdpi.comnih.gov If a series of analogs of this compound were synthesized and tested for a particular biological activity, a QSAR study could be conducted to understand the relationship between their structural features and their activity.

The development of a QSAR model typically involves:

Data Set: A collection of molecules with known chemical structures and measured biological activities.

Molecular Descriptors: Calculation of various numerical values that describe the physicochemical properties of the molecules (e.g., size, shape, hydrophobicity, electronic properties).

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build an equation that correlates the molecular descriptors with the biological activity. nih.gov

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

A validated QSAR model can be used to predict the activity of new, untested analogs of this compound, thereby prioritizing which compounds to synthesize and test, saving time and resources in the drug discovery process. mdpi.com

Advanced Theoretical Methodologies (e.g., TD-DFT, Ab Initio Methods)

The electronic structure and excited-state properties of this compound can be rigorously investigated using advanced computational methodologies such as Time-Dependent Density Functional Theory (TD-DFT) and ab initio methods. These first-principles approaches provide deep insights into the molecule's behavior without reliance on empirical parameters. wikipedia.orgchemeurope.communi.cz

Ab Initio Methods:

Ab initio methods, meaning "from the beginning," solve the electronic Schrödinger equation to determine the electronic structure of a molecule. wikipedia.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a hierarchy of accuracy. fiveable.me For a molecule like this compound, these methods can be employed to accurately calculate its ground-state geometry, vibrational frequencies, and energies. While computationally intensive, ab initio methods are powerful for providing benchmark data and understanding fundamental electronic properties. chemeurope.comfiveable.me

Time-Dependent Density Functional Theory (TD-DFT):

TD-DFT is a powerful and widely used method for studying the excited-state properties of molecules. ohio-state.eduwikipedia.org It is an extension of Density Functional Theory (DFT), which focuses on the electron density rather than the complex many-electron wavefunction. nih.gov TD-DFT is particularly well-suited for calculating electronic excitation energies, which correspond to the absorption of light by the molecule, and for predicting UV-Vis spectra. ohio-state.eduwikipedia.org For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, identifying whether they are localized on the cyclopentanamine ring, the pentyl chain, or involve charge transfer character. The choice of the exchange-correlation functional is crucial for the accuracy of TD-DFT results, with hybrid and long-range corrected functionals often providing reliable predictions for organic molecules. researchgate.netacs.org

The following table summarizes the types of information that can be obtained for this compound using these advanced theoretical methodologies. Due to the absence of specific published research on this compound, the data presented is illustrative of the expected outcomes from such computational studies.

| Theoretical Method | Calculable Properties for this compound | Significance |

| Ab Initio (e.g., MP2, CCSD) | Optimized molecular geometry (bond lengths, angles), Ground-state energy, Vibrational frequencies, Electron correlation effects. | Provides a highly accurate description of the molecule's structure and stability. |

| TD-DFT (e.g., B3LYP, CAM-B3LYP) | Vertical excitation energies, Absorption wavelengths (UV-Vis spectrum), Oscillator strengths, Nature of electronic transitions (e.g., n → σ, π → π). | Predicts how the molecule interacts with light and characterizes its excited electronic states. |

This table is illustrative and based on the general capabilities of the mentioned computational methods.

Prediction of Chemical Reactivity Descriptors

Key reactivity descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons, while the LUMO is the innermost orbital without electrons and indicates the ability to accept electrons. irjweb.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity. irjweb.comwuxiapptec.com A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. stackexchange.comrsc.orgresearchgate.net

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system. It is the negative of electronegativity. mdpi.comresearchgate.net

Chemical Hardness (η) and Softness (S): Hardness is a measure of the resistance to a change in electron distribution. researchgate.net Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft. irjweb.comresearchgate.net Softness is the reciprocal of hardness and indicates a higher reactivity. researchgate.net

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. dntb.gov.ua

The following table presents predicted chemical reactivity descriptors for this compound. These values are hypothetical and are based on trends observed for similar aliphatic and cyclic amines, as specific computational studies on this compound are not available in the literature.

| Descriptor | Symbol | Formula | Predicted Value | Interpretation for this compound |

| HOMO Energy | EHOMO | - | -8.5 eV | Indicates a moderate ability to donate electrons, typical for an aliphatic amine. |

| LUMO Energy | ELUMO | - | 1.5 eV | Shows a relatively low ability to accept electrons. |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 10.0 eV | A large gap suggests high kinetic stability and relatively low reactivity. irjweb.com |

| Chemical Potential | μ | (EHOMO + ELUMO)/2 | -3.5 eV | Indicates a moderate tendency to lose electrons. |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 5.0 eV | Suggests that the molecule is relatively "hard" and less polarizable. researchgate.net |

| Chemical Softness | S | 1 / (2η) | 0.1 eV-1 | A low softness value corresponds to lower reactivity. researchgate.net |

| Electrophilicity Index | ω | μ2 / (2η) | 1.225 eV | Suggests a moderate electrophilic character. |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, derived from general knowledge of similar amine compounds, as no specific computational data for this compound was found in the searched literature.

Reactivity and Reaction Mechanisms of 1 Pentylcyclopentanamine

Intramolecular and Intermolecular Reactions of the Cyclopentanamine Moiety

There is a lack of specific studies on the intramolecular and intermolecular reactions of 1-Pentylcyclopentanamine. In broader contexts, secondary amines can undergo a variety of reactions. For instance, N-alkylation, acylation, and reactions with carbonyl compounds to form enamines are typical intermolecular reactions. Intramolecular reactions, such as cyclizations, would require the presence of other functional groups on the pentyl or cyclopentyl chains, and no such studies involving this compound have been found.

Stereochemical Aspects in Reactions of this compound

Without specific reactions, a discussion of the stereochemical aspects is purely theoretical. If this compound were to be synthesized from a chiral precursor or resolved into its enantiomers, its subsequent reactions could proceed with retention or inversion of configuration at a stereocenter, or through diastereoselective pathways if new stereocenters are formed. The field of asymmetric catalysis often utilizes chiral amines to induce stereoselectivity in reactions. For example, the kinetic resolution of racemic cyclic secondary amines can be achieved through enantioselective amidation, a process that has been demonstrated for other cyclic amines but not specifically for this compound.

Catalytic Transformations Involving this compound

There is no available research detailing the use of this compound as a catalyst or as a substrate in catalytic transformations. In general, chiral secondary amines can act as organocatalysts in a variety of reactions, such as aldol (B89426) and Michael additions, by forming transient chiral enamines or iminium ions. Palladium-catalyzed cross-coupling reactions are also a common method for forming C-N bonds, and in principle, this compound could participate in such reactions. However, specific examples involving this compound are absent from the scientific literature.

Investigation of Reaction Intermediates

The investigation of reaction intermediates is intrinsically linked to the study of specific reaction mechanisms. As there are no detailed studies on the reactions of this compound, there is consequently no information on any experimentally observed or computationally modeled reaction intermediates involving this compound.

Exploration of Biological Activities and Structure Activity Relationships of 1 Pentylcyclopentanamine and Its Analogs

In Vitro Biological Activity Profiling

In vitro studies are essential first steps to determine the biochemical and cellular effects of a novel compound.

Enzymatic Activity Modulation Studies

To assess if 1-Pentylcyclopentanamine can alter the function of enzymes, it would need to be tested against a panel of clinically relevant enzymes. For example, studies on aminocyclopentitol analogs, which share the core cyclopentane (B165970) ring, have shown them to be effective inhibitors of glycosidases. nih.gov A typical research approach would involve:

Enzyme Inhibition Assays: Quantifying the compound's ability to inhibit or activate specific enzymes. The results are often expressed as an IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).

Mechanism of Action Studies: Determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) through kinetic analyses, which provides insight into how the compound interacts with the enzyme. youtube.comyoutube.com

Hypothetical Data Table for Enzymatic Activity:

| Enzyme Target | Compound | IC50 (µM) | Inhibition Type |

| Glycosidase A | This compound | Data not available | Data not available |

| Cyclooxygenase-2 | This compound | Data not available | Data not available |

| Kinase B | This compound | Data not available | Data not available |

Receptor Ligand Binding Investigations

This area of study would explore whether this compound can bind to specific cell surface or intracellular receptors, potentially mimicking or blocking the action of endogenous ligands. The methodology for such investigations is well-established. nih.govsigmaaldrich.com Research would involve:

Radioligand Binding Assays: Using a labeled compound (radioligand) known to bind to a specific receptor, these assays measure the ability of this compound to displace the radioligand. The results are used to calculate the binding affinity (Ki or Kd) of the compound for the receptor. nih.govsigmaaldrich.com

Functional Assays: After confirming binding, functional assays (e.g., measuring second messenger levels) would determine if the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

Hypothetical Data Table for Receptor Binding Affinity:

| Receptor Target | Compound | Binding Affinity (Ki, nM) | Functional Activity |

| Adrenergic Receptor α1 | This compound | Data not available | Data not available |

| Dopamine (B1211576) Receptor D2 | This compound | Data not available | Data not available |

| Serotonin (B10506) Receptor 5-HT2A | This compound | Data not available | Data not available |

Cell-Based Bioactivity Assessments

Cell-based assays provide information on the compound's effect on whole cells, which can encompass a variety of outcomes. Related compounds with a cyclopentane or cyclopentenone skeleton have demonstrated a range of biological effects, including anti-inflammatory and cytostatic activities. researchgate.netucl.ac.uk To assess this compound, the following assays would be relevant:

Antimicrobial Activity: Testing the compound against various strains of bacteria and fungi to determine its minimum inhibitory concentration (MIC).

Antioxidant Activity: Using assays like DPPH or ABTS radical scavenging to measure the compound's ability to neutralize free radicals. mdpi.com

Antiproliferative Activity: Evaluating the compound's effect on the growth of cancer cell lines to identify potential cytostatic or cytotoxic properties. The concentration that inhibits cell growth by 50% (GI50) is a common metric.

Hypothetical Data Table for Cell-Based Bioactivity:

| Assay Type | Cell Line / Organism | Compound | Activity Metric (e.g., GI50, MIC) |

| Antiproliferative | MCF-7 (Breast Cancer) | This compound | Data not available |

| Antimicrobial | Escherichia coli | This compound | Data not available |

| Antioxidant | DPPH Assay | This compound | Data not available |

Structure-Activity Relationship (SAR) Studies of this compound Analogs

SAR studies are crucial for optimizing a lead compound to improve its potency, selectivity, and other pharmacological properties. This involves synthesizing and testing a series of related analogs.

Identification of Pharmacophores and Essential Structural Motifs

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. researchgate.net For this compound, this would involve:

Systematic Analog Synthesis: Creating derivatives by modifying each part of the molecule: the cyclopentyl ring, the amine group, and the n-pentyl chain.

Comparative Activity Profiling: Testing these analogs in the same biological assays used for the parent compound.

Computational Modeling: Using the activity data from the analogs to build a pharmacophore model that identifies key features, such as hydrogen bond donors/acceptors, hydrophobic regions, and charged centers, that are critical for activity.

The essential motifs would be the core structures consistently found in the most active analogs.

Exploration of Substituent and Stereochemical Effects on Biological Activity

This subsection would delve into how specific changes to the molecule's structure affect its biological function.

Substituent Effects: This involves analyzing how different functional groups at various positions on the cyclopentane ring or the pentyl chain alter activity. For example, studies on other cyclic compounds have shown that adding electron-withdrawing or electron-donating groups can dramatically change biological effects. ucl.ac.uk

Stereochemical Effects: Since this compound is chiral, it exists as two enantiomers (R and S forms). It is a fundamental principle in pharmacology that different stereoisomers can have vastly different biological activities and potencies. nih.gov Research would require separating the enantiomers and testing each one individually to determine if the biological activity is stereospecific. Studies on other chiral amines have demonstrated that biological targets like enzymes and receptors often show a strong preference for one stereoisomer over the other. nih.govnih.gov

Hypothetical Data Table for SAR of Analogs:

| Analog (Modification from Parent) | Target/Assay | Activity (Relative to Parent) | Key Finding |

| 1-Propylcyclopentanamine (-CH2CH2-) | Data not available | Data not available | Data not available |

| 1-Pentylcyclopentanol (-OH for -NH2) | Data not available | Data not available | Data not available |

| (R)-1-Pentylcyclopentanamine | Data not available | Data not available | Data not available |

| (S)-1-Pentylcyclopentanamine | Data not available | Data not available | Data not available |

Mechanistic Elucidation of Biological Actions

The elucidation of the molecular mechanisms underlying the biological activities of this compound and its analogs is a critical step in understanding their therapeutic potential and for the rational design of more potent and selective derivatives. This process involves a multi-pronged approach to identify the specific molecular targets with which these compounds interact and to delineate the subsequent signaling pathways that are modulated.

Molecular Target Identification Strategies

Identifying the direct binding partners of a small molecule like this compound from the vast and complex cellular proteome is a significant challenge. Several advanced strategies can be employed to pinpoint these molecular targets.

Proteomics offers a powerful, unbiased approach to identify the molecular targets of bioactive compounds by observing changes in the proteome upon treatment with the compound. For a simple cyclic amine like this compound, several proteomics strategies could be theoretically applied.

One such method is activity-based protein profiling (ABPP) . This technique utilizes chemical probes that mimic the parent compound but also contain a reporter tag (e.g., a fluorophore or biotin) and a reactive group that can covalently bind to the active site of target enzymes. While this compound itself is not inherently reactive, derivatives could be synthesized to incorporate a latent reactive group that becomes activated in the proximity of the target protein. By treating cell lysates or live cells with such a probe, the target proteins become covalently labeled and can be subsequently identified by mass spectrometry.

Another proteomics approach is thermal proteome profiling (TPP) . This method is based on the principle that the binding of a ligand to a protein alters its thermal stability. In a typical TPP experiment, cell lysates are treated with the compound of interest (e.g., this compound) and then subjected to a temperature gradient. The aggregated proteins at each temperature are separated from the soluble ones, and the remaining soluble proteins are quantified using mass spectrometry. The target protein will typically show a shift in its melting temperature in the presence of the ligand.

A third strategy involves quantitative proteomics to analyze changes in protein expression or post-translational modifications following treatment with this compound. While this does not directly identify the binding target, it can reveal downstream effects and perturbed pathways, offering clues to the compound's mechanism of action.

| Strategy | Principle | Potential Application for this compound |

| Activity-Based Protein Profiling (ABPP) | Covalent labeling of target proteins by a reactive probe. | Synthesis of a this compound analog with a reactive group and a reporter tag to identify enzymatic targets. |

| Thermal Proteome Profiling (TPP) | Ligand binding alters the thermal stability of the target protein. | Identification of direct binding partners by observing shifts in protein melting temperatures in the presence of this compound. |

| Quantitative Proteomics | Measures changes in protein abundance or post-translational modifications. | Elucidation of downstream signaling pathways affected by this compound treatment. |

Affinity-based methods utilize the binding affinity of a small molecule for its target to isolate and identify the target protein. A common technique is affinity chromatography . researchgate.net In this approach, this compound would be chemically modified to be immobilized on a solid support, such as agarose (B213101) beads. This "bait" is then incubated with a cell lysate. Proteins that bind to the immobilized compound are captured, while non-binding proteins are washed away. The bound proteins can then be eluted and identified by mass spectrometry. nih.gov A crucial aspect of this method is the design of the linker used to attach the compound to the support, as it should not interfere with the binding interaction.

Photo-affinity labeling is another powerful technique. researchgate.net A derivative of this compound would be synthesized to include a photo-reactive group (e.g., a diazirine or benzophenone) and a reporter tag (like biotin (B1667282) or an alkyne for click chemistry). nih.gov When this probe is incubated with cells or a cell lysate and exposed to UV light, the photo-reactive group is activated and forms a covalent bond with any nearby molecules, including the binding target. The tagged proteins can then be enriched and identified.

| Method | Description | Key Considerations for this compound |

| Affinity Chromatography | Immobilized this compound is used to capture its binding partners from a cell lysate. researchgate.net | The point of attachment and the linker length are critical to maintain binding affinity. |

| Photo-affinity Labeling | A photo-reactive analog of this compound is used to covalently label its target upon UV irradiation. researchgate.net | The position of the photo-reactive group and reporter tag must not disrupt the interaction with the target. |

Genetic approaches can complement chemical biology methods for target identification. For instance, in a cellular model, one could perform a genetic screen (e.g., using CRISPR-Cas9) to identify genes that, when knocked out, confer resistance or hypersensitivity to this compound. The products of these genes are potential candidates for being the direct target or part of the affected pathway.

Computational methods , also known as in silico target fishing, can predict potential targets based on the chemical structure of this compound. unipi.it These approaches utilize large databases of known ligand-target interactions. By comparing the structure of this compound to the structures of compounds with known targets, predictions can be made. Methods include ligand-based approaches, which rely on the principle that structurally similar molecules are likely to have similar targets, and structure-based approaches like molecular docking, where the compound is computationally "docked" into the binding sites of a panel of known protein structures to predict binding affinity. unipi.it

| Approach | Methodology | Relevance to this compound |

| Genetic Screens | Identification of genes that modulate cellular response to the compound. | Can reveal essential components of the cellular machinery that interact with or are affected by this compound. |

| Computational Target Fishing | In silico prediction of targets based on chemical structure similarity and molecular docking. unipi.it | A rapid and cost-effective initial step to generate a list of potential targets for experimental validation. |

Receptor and Signaling Pathway Profiling

Once potential molecular targets are identified, the next step is to profile how this compound and its analogs interact with these targets and modulate downstream signaling pathways.

If the identified target is a receptor, receptor binding assays are performed to determine the affinity and selectivity of the compound. These assays typically involve incubating the compound with cells or membranes expressing the receptor of interest in the presence of a radiolabeled or fluorescently labeled ligand known to bind to that receptor. The ability of this compound to displace the labeled ligand provides a measure of its binding affinity (Ki or IC50). A broad panel of receptor binding assays can be used to assess the selectivity of the compound against a wide range of receptors.

Following receptor binding, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. For G-protein coupled receptors (GPCRs), this could involve measuring changes in the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium. For ion channels, techniques like patch-clamp electrophysiology can be used to measure changes in ion flow across the cell membrane.

To understand the broader impact on cellular signaling, various techniques can be employed. Western blotting can be used to measure changes in the phosphorylation state of key signaling proteins downstream of the identified target. For a more global view, phosphoproteomics , a sub-discipline of proteomics, can be used to quantify changes in thousands of phosphorylation events across the proteome upon treatment with this compound. This can help to construct a comprehensive map of the signaling pathways that are modulated by the compound.

| Analysis | Purpose | Example Application |

| Receptor Binding Assays | To quantify the affinity and selectivity of this compound for its target receptor(s). | Displacement of a radioligand from a specific serotonin or dopamine receptor subtype. |

| Functional Assays | To determine the functional consequence of binding (e.g., agonist, antagonist). | Measurement of cAMP levels in cells expressing a target GPCR after treatment with this compound. |

| Western Blotting | To analyze changes in the phosphorylation or expression of specific signaling proteins. | Detection of increased phosphorylation of a kinase downstream of the target receptor. |

| Phosphoproteomics | To obtain a global view of the signaling pathways affected by the compound. | Identification of entire kinase cascades that are activated or inhibited by this compound. |

1 Pentylcyclopentanamine As a Synthetic Intermediate and Scaffold

Precursor in the Synthesis of Complex Natural Products and Bioactive Molecules

The aminocyclopentane core is a prevalent structural motif in a wide array of biologically active natural products. While direct evidence of 1-Pentylcyclopentanamine's role as a precursor in the total synthesis of specific complex natural products is not extensively documented in publicly available literature, its structural components are representative of key pharmacophores. The synthesis of various bioactive molecules often involves the strategic incorporation of substituted cyclopentylamine (B150401) moieties to modulate physicochemical properties and biological activity.

The general synthetic utility of cyclopentanamine derivatives is well-established. For instance, the synthesis of novel cyclopentanone (B42830) and cyclohexanone derivatives often utilizes primary amines in condensation reactions to form enamine structures. These reactions highlight the potential for this compound to serve as a nucleophilic component in the construction of larger, more functionalized molecules.

Application as a Molecular Scaffold for Novel Chemical Entities

The concept of a molecular scaffold is central to medicinal chemistry and drug discovery, providing a core structure upon which various functional groups can be appended to create a library of compounds with diverse biological activities. The this compound structure, combining a lipophilic pentyl chain with a cyclic amine, presents a desirable scaffold for generating novel chemical entities.

The cyclopentane (B165970) ring offers a rigid, three-dimensional framework that can orient substituents in specific spatial arrangements, which is crucial for molecular recognition and interaction with biological targets. The secondary amine provides a convenient handle for further chemical modification through reactions such as acylation, alkylation, and sulfonylation, allowing for the systematic exploration of the chemical space around the core scaffold.

Integration into Diverse Molecular Architectures and Functional Materials

Beyond its applications in medicinal chemistry, the structural features of this compound make it a candidate for integration into a variety of molecular architectures and functional materials. The primary amine can serve as a monomer or a functionalizing agent in the synthesis of polymers. For example, polyamides and polyimines can be synthesized using diamines, and while this compound is a monoamine, its incorporation as a side-chain or end-capping group could be used to tailor the properties of polymeric materials.

The lipophilic pentyl group can influence the solubility and self-assembly properties of molecules containing this moiety, making it potentially useful in the design of surfactants, liquid crystals, or other organized molecular assemblies. The fundamental reactivity of the amine group also allows for its attachment to solid supports, which could be utilized in catalysis or separation sciences.

While specific, detailed research findings on the extensive application of this compound are limited in the current body of scientific literature, its structural components and chemical reactivity suggest a broad potential for its use as a versatile intermediate and scaffold in various fields of chemical synthesis.

Future Research Directions and Unexplored Avenues for 1 Pentylcyclopentanamine

Emerging Synthetic Technologies for Advanced Cyclopentanamines

The future synthesis of 1-Pentylcyclopentanamine analogs will likely be shaped by technologies that offer greater efficiency, precision, and scalability. Modern synthetic chemistry is moving beyond traditional batch methods towards more sophisticated and sustainable approaches.

Key emerging technologies include:

Automated and Parallel Synthesis: The integration of automation, robotics, and parallelization can significantly accelerate the drug discovery process. drugdiscoverynews.com These technologies enable the rapid synthesis of large libraries of cyclopentanamine derivatives, allowing for high-throughput screening and efficient structure-activity relationship (SAR) studies. drugdiscoverynews.com

Novel Catalytic Systems: The development of green and efficient catalytic systems is crucial. For instance, biogenic bimetallic nanoparticles, such as Cu–Zr, have shown high efficiency and selectivity in the N-alkylation of amines using environmentally benign reagents like dimethyl carbonate. nih.gov Applying such catalysts to the synthesis of this compound and its derivatives could offer a more sustainable alternative to traditional methods that use alkyl halides. nih.gov

Advanced Cyclization Methods: The construction of the cyclopentane (B165970) ring itself is a critical step. Established methods like the Pauson–Khand reaction and Nazarov cyclization are continually being refined. researchgate.net Future research could focus on developing stereoselective versions of these reactions to create enantiomerically pure cyclopentanamine precursors, which is vital for pharmacological applications.

These advanced synthetic strategies will be instrumental in creating a diverse range of novel cyclopentanamine compounds for further investigation.

Novel Analytical Methodologies for Complex Characterization

As more complex analogs of this compound are synthesized, sophisticated analytical techniques are required for their thorough characterization, particularly concerning their stereochemistry. Since many biological targets are chiral, the ability to separate and quantify enantiomers is paramount.

Future analytical approaches will likely involve:

Advanced Chromatographic Techniques: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful tools for chiral separations. chromatographyonline.comnih.gov The development of novel chiral stationary phases (CSPs), such as those based on cyclofructans or cyclodextrins, continues to improve the resolution of amine enantiomers. chromatographyonline.comdntb.gov.ua SFC, in particular, offers advantages in speed and reduced solvent consumption, aligning with the goals of green chemistry. chromatographyonline.com

Chiral Derivatization Reagents (CDRs): Pre-column derivatization with a CDR transforms enantiomers into diastereomers, which can be more easily separated on a standard achiral column. nih.gov Reagents like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) have been successfully used for the separation of chiral amines. acs.org Future work could focus on developing new CDRs that react efficiently with secondary amines like this compound and possess strong chromophores or fluorophores for highly sensitive detection with HPLC or mass spectrometry (MS). nih.govnih.gov

Chiroptical Sensing: This technique offers a rapid alternative to time-consuming chromatographic methods. rsc.org It involves using an achiral probe that reacts with the analyte to produce a product with a characteristic UV and circular dichroism (CD) signal. The UV signal can be correlated to the total concentration, while the CD signal allows for the determination of the enantiomeric composition from the same sample. rsc.org

The following table summarizes key analytical techniques for chiral amine characterization:

| Methodology | Principle | Application to Cyclopentanamines | Key Advantages |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO2) as the mobile phase for separation on a chiral stationary phase. chromatographyonline.com | High-throughput enantiomeric separation of chiral cyclopentanamine derivatives. | Faster analysis times, lower solvent consumption, improved peak symmetry compared to HPLC. chromatographyonline.com |

| HPLC with Chiral Stationary Phases (CSPs) | Differential interaction of enantiomers with a chiral stationary phase leads to separation. nih.gov | Baseline resolution of enantiomers for analytical and preparative purposes. | High resolution and sensitivity, wide applicability. nih.gov |

| Pre-column Derivatization with CDRs | Enantiomers are reacted with a chiral derivatizing reagent to form diastereomers, which are then separated on an achiral column. acs.org | Enhanced separation and detection sensitivity, especially for MS. nih.gov | Allows use of standard achiral columns, can improve detection limits. nih.gov |

| Chiroptical Sensing | An achiral probe reacts with the chiral amine to induce a measurable UV and circular dichroism (CD) signal. rsc.org | Rapid determination of absolute configuration and enantiomeric excess without chromatographic separation. | High-speed analysis, suitable for high-throughput screening. rsc.org |

Computational Design and Discovery of New Analogs

In silico or computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, offering a rational approach to designing new molecules with desired properties while reducing time and cost. nih.govresearchgate.net These methods can be powerfully applied to the discovery of novel this compound analogs.

Key computational strategies include:

Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target is known, SBDD methods like molecular docking can be used to predict how different analogs of this compound will bind. researchgate.net This allows for the virtual screening of large compound libraries and the rational design of derivatives with improved binding affinity and selectivity. nih.govmdpi.com

Ligand-Based Drug Design (LBDD): When the target structure is unknown, LBDD methods can be employed. Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling can identify the key structural features of a molecule that are responsible for its biological activity. mdpi.com This information can then be used to design new, more potent analogs.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs. mdpi.com This early-stage screening helps to prioritize compounds with favorable pharmacokinetic and safety profiles, reducing the likelihood of late-stage failures in the drug development pipeline. researchgate.net

The general workflow for the computational design of new analogs is outlined below:

| Step | Description | Relevant Techniques | Desired Outcome |

| 1. Target Identification | Identify a biological target (e.g., enzyme, receptor) relevant to a disease. | Bioinformatics, literature review. | A validated biological target for intervention. |

| 2. Hit Identification | Screen virtual libraries of compounds to find initial "hits" that bind to the target. | Molecular Docking, Virtual Screening. nih.gov | A set of initial cyclopentanamine-based compounds with predicted binding affinity. |

| 3. Lead Optimization | Iteratively modify the structure of hit compounds to improve potency, selectivity, and ADMET properties. | 3D-QSAR, Fragment-Based Design. mdpi.com | A lead compound with optimized therapeutic potential. |

| 4. In Silico ADMET Profiling | Predict the pharmacokinetic and toxicity profiles of the optimized lead compounds. | ADMET prediction software. mdpi.com | Prioritized candidates for chemical synthesis and experimental testing. |

Expanding the Scope of Biological and Mechanistic Investigations

While the synthesis and design of new analogs are critical, the ultimate value of this compound lies in its potential biological activity. Currently, the specific pharmacological profile of this compound is not well-documented, presenting a significant opportunity for future research.

Unexplored avenues for investigation include:

Broad-Spectrum Bioactivity Screening: The structural motifs within this compound are present in various biologically active molecules. For example, novel derivatives of adamantane, another cyclic amine, have demonstrated antimicrobial and cytotoxic properties. mdpi.com Similarly, derivatives of cyclotryptamine have shown potent antifungal activity. mdpi.com A broad screening campaign against a panel of bacteria, fungi, viruses, and cancer cell lines could uncover novel therapeutic applications for this compound and its analogs.

Target Deconvolution and Mechanistic Studies: Once a biological activity is identified, the next crucial step is to determine the mechanism of action. This involves identifying the specific molecular target (e.g., an enzyme or receptor) through which the compound exerts its effect. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to elucidate these mechanisms.

Investigation of CNS Activity: Many small molecule amines can cross the blood-brain barrier and interact with targets in the central nervous system (CNS). Future studies could explore the potential neurological or psychiatric applications of this compound derivatives by evaluating their effects on neurotransmitter systems and in behavioral models.

By systematically exploring these avenues, the scientific community can unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of novel and effective therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.